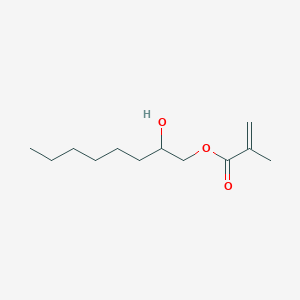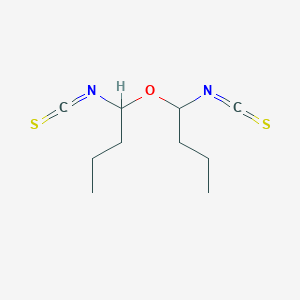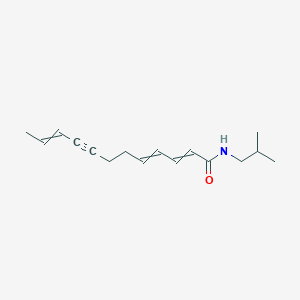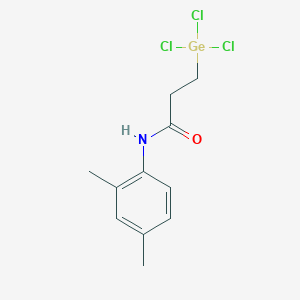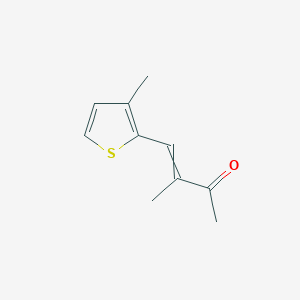
(Hepta-1,4-dien-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hepta-1,4-dien-4-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,4-dien-4-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a conjugated diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-dien-4-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diene precursor. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a halobenzene with a hepta-1,4-diene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic coupling reactions, optimized for large-scale synthesis. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is critical to achieving high purity and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Hepta-1,4-dien-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
(Hepta-1,4-dien-4-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (Hepta-1,4-dien-4-yl)benzene involves its interaction with molecular targets through its conjugated diene system and aromatic ring. The diene can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Hepta-1,6-dien-4-yl)benzene: Similar structure but with different diene positioning.
(Hepta-1,2-dien-3-yl)benzene: Another isomer with distinct reactivity.
Uniqueness
(Hepta-1,4-dien-4-yl)benzene is unique due to its specific diene positioning, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers.
Propriétés
Numéro CAS |
120814-20-2 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
hepta-1,4-dien-4-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3,5-7,9-11H,1,4,8H2,2H3 |
Clé InChI |
GOIWAIKDGTWJCN-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


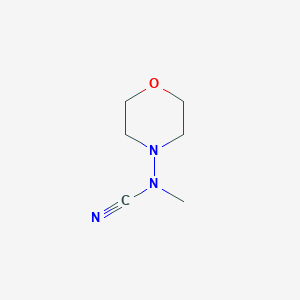
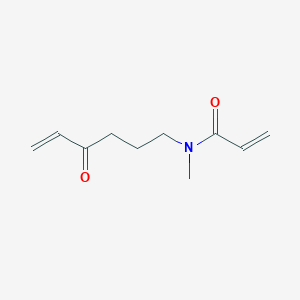
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
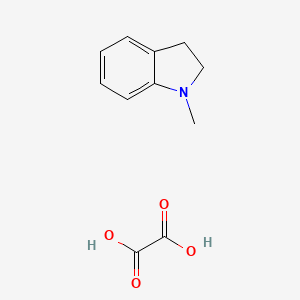
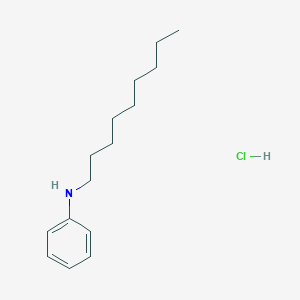
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
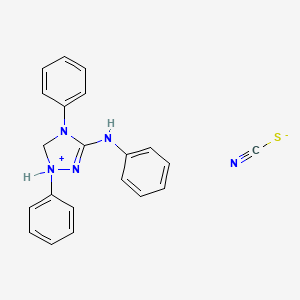

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
